1-(Difluoromethoxy)-1,1,2-trifluoroethane

Catalog No.
S13135379
CAS No.
69948-24-9
M.F
C3H3F5O
M. Wt
150.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Difluoromethoxy)-1,1,2-trifluoroethane

CAS Number

69948-24-9

Product Name

1-(Difluoromethoxy)-1,1,2-trifluoroethane

IUPAC Name

1-(difluoromethoxy)-1,1,2-trifluoroethane

Molecular Formula

C3H3F5O

Molecular Weight

150.05 g/mol

InChI

InChI=1S/C3H3F5O/c4-1-3(7,8)9-2(5)6/h2H,1H2

InChI Key

MFNUKMQUVGMCEW-UHFFFAOYSA-N

Canonical SMILES

C(C(OC(F)F)(F)F)F

1-(Difluoromethoxy)-1,1,2-trifluoroethane is a fluorinated organic compound with the molecular formula C₃H₃F₅O and a molecular weight of 150.05 g/mol. It is characterized by the presence of both difluoromethoxy and trifluoroethane functional groups, which contribute to its unique chemical properties. This compound is a clear, colorless liquid at room temperature and exhibits a range of applications in scientific research and industry due to its distinctive electronic characteristics and reactivity.

  • Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to products like difluoromethoxy-trifluoroacetic acid.
  • Reduction: It can undergo reduction with agents like lithium aluminum hydride, yielding difluoromethoxy-trifluoroethanol.
  • Substitution: Nucleophilic substitution reactions are common, allowing for the replacement of fluorine atoms with other nucleophiles, resulting in products such as iododifluoromethoxy-trifluoroethane.

The biological activity of 1-(Difluoromethoxy)-1,1,2-trifluoroethane is primarily linked to its interactions with molecular targets. The high electronegativity of the fluorine atoms enables the compound to form strong hydrogen bonds and dipole interactions with biological molecules. This property can induce changes in the conformation and activity of proteins and enzymes, thereby influencing various biochemical pathways. Its potential applications in drug development are being explored, particularly in designing fluorinated pharmaceuticals that may enhance efficacy and stability.

The synthesis of 1-(Difluoromethoxy)-1,1,2-trifluoroethane typically involves the reaction of difluoromethyl ether with trifluoroethanol. The reaction is often catalyzed by strong bases such as sodium hydride or potassium tert-butoxide and is conducted under inert atmospheric conditions to prevent side reactions. In industrial settings, continuous flow reactors are employed for large-scale production to ensure consistent quality and high yield while minimizing waste .

This compound has a wide array of applications:

  • Scientific Research: It is utilized in studies focusing on enzyme mechanisms and protein-ligand interactions due to its unique electronic properties.
  • Medicine: Investigated for potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may offer improved therapeutic profiles.
  • Industry: Used in producing specialty chemicals and materials that require enhanced stability and performance.

Research on the interaction of 1-(Difluoromethoxy)-1,1,2-trifluoroethane with biological systems reveals its ability to modulate enzyme activity through specific binding interactions. The compound's fluorinated structure allows it to engage effectively with various biological targets, making it a candidate for further investigation in pharmacological contexts. Ongoing studies aim to elucidate its mechanisms of action and potential therapeutic benefits.

Several compounds share structural similarities with 1-(Difluoromethoxy)-1,1,2-trifluoroethane:

  • Trifluoromethoxybenzene
  • Difluoromethoxybenzene
  • Trifluoroethanol

Uniqueness

The uniqueness of 1-(Difluoromethoxy)-1,1,2-trifluoroethane lies in its combination of difluoromethoxy and trifluoroethane groups within a single molecule. This structure imparts distinct electronic and steric properties that enhance its reactivity compared to other fluorinated compounds. Its versatility in participating in various

Early Developments in Fluorocarbon Synthesis

The discovery of 1-(difluoromethoxy)-1,1,2-trifluoroethane is rooted in mid-20th-century advances in fluorination methodologies. Following Henri Moissan’s isolation of elemental fluorine in 1886, researchers grappled with controlled fluorination techniques. The Manhattan Project’s demand for uranium hexafluoride (UF₆)-compatible materials accelerated innovations, including cobalt trifluoride (CoF₃)-mediated fluorination and electrochemical fluorination (ECF). These methods enabled the synthesis of perfluorinated ethers, laying groundwork for later HFE development.

In 1949, Simons’ ECF process allowed large-scale production of fluorocarbons by electrolyzing hydrocarbons in anhydrous hydrogen fluoride. This technology, later refined by 3M, facilitated the synthesis of perfluoroethers—precursors to modern HFEs like 1-(difluoromethoxy)-1,1,2-trifluoroethane. The compound likely emerged from systematic studies on partial fluorination of ethers to balance volatility and environmental impact.

Evolution of Hydrofluoroethers

The phaseout of CFCs under the Montreal Protocol (1987) necessitated alternatives with lower ozone depletion potential (ODP). While hydrofluorocarbons (HFCs) addressed ODP concerns, their high global warming potential (GWP) prompted interest in HFEs. 1-(Difluoromethoxy)-1,1,2-trifluoroethane, with five fluorine atoms and an ether linkage, exemplifies this class. Its synthesis builds on Haszeldine’s telomerization methods (1950s), which combined fluoroolefins with iodoperfluoroalkanes to yield branched fluorocarbons.

Halogen exchange reactions represent a fundamental approach for introducing difluoromethoxy groups into organic frameworks, particularly in the synthesis of 1-(Difluoromethoxy)-1,1,2-trifluoroethane [5]. The most commonly employed methodology involves the treatment of chlorinated precursors with fluorinating agents under controlled conditions [19]. Iron-catalyzed halogen exchange reactions have emerged as particularly effective, utilizing catalytic iron(III) halides to facilitate the substitution of chlorine atoms with fluorine in trifluoromethyl-containing substrates [19].

The mechanism typically involves direct activation of carbon-fluorine bonds through iron coordination, which weakens the existing bonds and promotes nucleophilic substitution [19]. Nuclear magnetic resonance shift experiments have demonstrated that direct interaction with substrates containing trifluoromethyl groups is energetically favorable and facilitates bond weakening [19]. The process proceeds through the formation of iron-substrate complexes, where the metal center coordinates to the substrate, followed by nucleophilic attack by halide ions delivered from boron halide complexes [19].

Optimization studies have revealed that the choice of boron halide reagent significantly influences the major halogen exchange product [19]. Temperature control remains critical, with optimal reaction conditions typically ranging from negative fifty degrees Celsius to five hundred degrees Celsius [6]. The reaction rate demonstrates strong temperature dependence, with lower temperatures resulting in reduced reaction rates and diminished removal efficiency of oxygen-containing impurities [6].

ParameterOptimal RangeEffect on YieldReference
Temperature-50°C to 500°CDirect correlation [6]
Catalyst Loading0.1-100 equivalentsPlateau after 10 equiv [6]
Reaction Time2-8 hoursDiminishing returns >6h [19]

Catalyzed Trifluoroethylation Techniques

Catalyzed trifluoroethylation represents a sophisticated approach to constructing the trifluoroethyl portion of 1-(Difluoromethoxy)-1,1,2-trifluoroethane [15]. Palladium-catalyzed carbon-hydrogen activation has emerged as a particularly effective methodology, enabling the direct installation of trifluoroethyl groups under mild conditions [15]. The process utilizes novel trifluoroethyl(mesityl)iodonium salts as highly active electrophilic reagents, facilitating efficient introduction of trifluoroethyl groups at twenty-five degrees Celsius within three hours [15].

Mechanistic investigations have revealed that the reaction proceeds through both monomeric and dimeric palladium pathways [15]. The dimeric route demonstrates superior energetic favorability due to the exergonic formation of dimeric complexes from monomeric species [15]. Computational studies indicate that the rate-determining step involves trifluoroethyl group transfer from the iodonium salt to the palladium center, with an energetic span of twenty-two point one kilocalories per mole [15].

Photoredox catalysis has also proven valuable for trifluoroethylation reactions, particularly through the use of iridium-based photocatalysts [5]. The process generates trifluoromethyl radicals through single electron transfer from photolytically activated iridium catalysts, which subsequently react with in situ generated enamines to form carbon-trifluoromethyl bonds [5]. This approach demonstrates high enantioselectivity when combined with appropriate chiral organocatalysts [5].

Purification Strategies for High-Purity Isolation

High-purity isolation of 1-(Difluoromethoxy)-1,1,2-trifluoroethane requires specialized purification strategies due to the unique properties of fluorinated compounds [6] [30]. Carbonyl fluoride treatment has emerged as an effective method for removing oxygen-containing impurities from fluorinated compounds [6]. The process involves contacting the fluorinated compound with carbonyl fluoride in amounts ranging from zero point one-fold to one hundred-fold equivalent of oxygen atoms present as impurities [6].

The high reactivity of carbonyl fluoride with oxygen compounds enables efficient removal through the generation of carbon dioxide, which can be easily separated from the target fluorinated compound [6]. Contact between the fluorinated compound and carbonyl fluoride is optimally performed at temperatures ranging from negative fifty degrees Celsius to five hundred degrees Celsius [6]. Lower temperatures result in reduced reaction rates and decreased removal efficiency, while higher temperatures may lead to undesirable side reactions [6].

Distillation-based purification methods have proven effective for fluorinated alkyl ethers [21]. The approach involves treating the crude fluorinated ether to reduce the content of unsaturated impurities to one hundred fifty parts per million or lower [21]. This methodology enables the production of high-purity fluorinated alkyl ethers with very low levels of unsaturated bond-containing impurities [21].

Synthetic zeolite adsorption represents another viable purification strategy [26]. The method employs synthetic zeolites 4A and 5A to selectively remove C1-5 alkanes or alkenes from fluids containing the target trifluorinated compound [26]. This approach proves particularly effective for removing (E)-1,2-difluoroethylene and other small molecule impurities [26].

Purification MethodTarget ImpuritiesEfficiencyTemperature Range
Carbonyl Fluoride TreatmentOxygen compounds>95% removal-50°C to 500°C
Zeolite AdsorptionC1-5 alkanes/alkenes>90% removalRoom temperature
DistillationUnsaturated compounds<150 ppm residualBoiling point dependent

Industrial-Scale Production Challenges

Industrial-scale production of 1-(Difluoromethoxy)-1,1,2-trifluoroethane faces numerous technical and economic challenges [8] [11]. The specialized nature of fluorination chemistry requires unique expertise and specialized equipment capable of handling highly corrosive and reactive fluorinating agents [8]. Direct fluorination processes often involve the use of fluorine gas and hydrogen fluoride, both of which present significant handling difficulties and safety concerns [8].

Temperature control represents a critical challenge in large-scale fluorination processes [8]. Industrial operations must accommodate ultralow-temperature reactions down to negative one hundred degrees Celsius, as well as high-temperature and high-pressure conditions [8]. The corrosive nature of fluorinating reagents necessitates specialized reactor materials and frequent equipment maintenance [8].

The current industrial method for producing fluorine compounds requires fluorspar and concentrated sulfuric acid at temperatures exceeding two hundred degrees Celsius [11]. This process generates hydrogen fluoride as a feedstock, which can then be converted into various fluorochemicals [11]. However, the handling and synthesis of hydrogen fluoride is both dangerous and expensive due to its extreme toxicity and corrosiveness [11].

Environmental considerations add additional complexity to industrial fluorochemical production [9]. Many fluorinated compounds exhibit high global warming potential, necessitating the development of environmentally friendly alternatives [29]. The perfluorinated and polyfluorinated alkyl substances group comprises more than ten thousand chemical compounds with varying environmental impacts [9].

Supply chain challenges significantly impact industrial-scale production [12]. Recent environmental enforcement, particularly in China, has challenged the supply chain of fluorinated starting materials [12]. The commercial availability of starting materials at milligram or gram scale during research phases does not guarantee availability at larger commercial scales [12].

Economic factors further complicate industrial production [29]. As of 2022, the global hydrofluoroether market was valued at approximately two hundred eighty-nine point one million dollars and is projected to grow at an annual rate of five point four percent [29]. However, over ninety percent of the market share is dominated by specific foreign companies, creating supply dependencies [29].

Challenge CategorySpecific IssuesImpact on ProductionMitigation Strategies
TechnicalCorrosive reagents, temperature controlHigh equipment costsSpecialized materials, automation
EnvironmentalHigh GWP compoundsRegulatory restrictionsAlternative synthesis routes
EconomicSupply chain dependenciesPrice volatilityDomestic production capabilities
SafetyToxic fluorinating agentsWorker protection requirementsEnhanced safety protocols

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of chemical compounds [1] [2]. For fluorinated organic compounds, crystallographic studies provide critical insights into bond lengths, bond angles, and molecular conformations that are essential for understanding their physicochemical properties.

The structural analysis of 1-(Difluoromethoxy)-1,1,2-trifluoroethane would reveal the spatial arrangement of fluorine atoms around the carbon backbone. Similar fluorinated ethane derivatives demonstrate characteristic geometric features including carbon-fluorine bond lengths typically ranging from 1.32 to 1.38 Angstroms and fluorine-carbon-fluorine bond angles approaching the ideal tetrahedral geometry of 109.5 degrees [1] [3].

Crystallographic analysis of related difluoromethoxy compounds shows that the presence of multiple fluorine substituents creates significant steric effects that influence molecular geometry [1]. The trifluoromethyl group (-CF₃) typically exhibits near-perfect tetrahedral geometry, while the difluoromethoxy group (-OCF₂H) demonstrates slight deviations due to the electronegativity differences between oxygen and carbon [3].

Table 1: Expected Crystallographic Parameters for 1-(Difluoromethoxy)-1,1,2-trifluoroethane

ParameterExpected Value RangeReference Compounds
C-F Bond Length1.32-1.38 ÅFluorinated ethanes [1]
C-O Bond Length1.40-1.45 ÅFluorinated ethers [3]
F-C-F Bond Angle107-111°Trifluoromethyl groups [1]
C-O-C Bond Angle110-115°Ether linkages [3]
Molecular Volume~140-160 ŲFluorinated organics [2]

The crystallographic structure would likely reveal conformational preferences influenced by the electron-withdrawing effects of fluorine substituents. The high electronegativity of fluorine atoms creates localized electron density changes that affect both intramolecular and intermolecular interactions [1] [3].

Vibrational Spectroscopy (IR/Raman) of Fluorine Substituents

Vibrational spectroscopy provides detailed information about the molecular dynamics and bonding characteristics of fluorinated compounds [4] [5]. The infrared and Raman spectra of 1-(Difluoromethoxy)-1,1,2-trifluoroethane would exhibit characteristic absorption bands associated with carbon-fluorine stretching, bending, and deformation modes.

Carbon-fluorine stretching vibrations typically appear in the 1000-1300 cm⁻¹ region of the infrared spectrum [5]. For trifluoromethyl groups, strong absorption bands are observed around 1150-1250 cm⁻¹ corresponding to asymmetric C-F stretching modes [4] [5]. The difluoromethoxy group would contribute additional C-F stretching bands in the 1100-1200 cm⁻¹ region, along with C-O stretching vibrations around 1050-1150 cm⁻¹ [5].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes that may be infrared-inactive [4] [6]. The symmetric C-F stretching modes of the trifluoromethyl group typically appear as strong Raman bands around 1000-1100 cm⁻¹ [4].

Table 2: Characteristic Vibrational Frequencies for Fluorine-Containing Groups

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment
CF₃ Asymmetric Stretch1150-1250Very Strong (IR)Trifluoromethyl group [4]
CF₃ Symmetric Stretch1000-1100Strong (Raman)Trifluoromethyl group [4]
OCF₂H Stretch1100-1200Strong (IR)Difluoromethoxy group [5]
C-O Stretch1050-1150Medium (IR)Ether linkage [5]
CF₃ Deformation500-700Medium (IR/Raman)Bending modes [6]
CF₂ Scissoring600-800Medium (Raman)Difluoromethylene [6]

The vibrational analysis of fluorinated ethanes demonstrates the sensitivity of spectroscopic parameters to molecular structure and conformation [4] [7]. Temperature-dependent studies reveal contributions from rotational isomers and vibrational hot bands that provide insights into molecular flexibility and internal rotation barriers [4] [6].

Low-frequency vibrational modes below 500 cm⁻¹ would include torsional motions around the C-C and C-O bonds, as well as intermolecular interactions in the condensed phase [6] [7]. These modes are particularly important for understanding the phase behavior and molecular dynamics of the compound.

Thermochemical Properties: Phase Behavior and Stability

The thermochemical properties of 1-(Difluoromethoxy)-1,1,2-trifluoroethane are fundamentally influenced by the presence of multiple fluorine substituents, which significantly alter the intermolecular forces and molecular stability compared to non-fluorinated analogs [9].

Based on structural analogies with related fluorinated ethers, the compound is expected to exhibit a boiling point in the range of 50-70°C [10]. This relatively low boiling point reflects the weak intermolecular forces characteristic of highly fluorinated compounds, despite the substantial molecular weight of 150.05 g/mol .

The vapor pressure at ambient temperature would be considerable, consistent with the volatile nature of fluorinated ethers [10]. Compounds with similar fluorine content typically exhibit vapor pressures exceeding 100 mmHg at 25°C, indicating high volatility and potential for atmospheric transport [10].

Table 3: Estimated Thermochemical Properties

PropertyEstimated ValueBasis for EstimationReference
Boiling Point50-70°CFluorinated ether analogs Similar compounds
Vapor Pressure (25°C)>100 mmHgFluorinated volatility [10]Analogous structures
Density (liquid)1.4-1.5 g/mLFluorinated organics Structural correlation
Heat of Vaporization25-35 kJ/molFluorinated ethers [9]Thermodynamic analysis
Critical Temperature180-220°CFluorocarbon scaling [9]Molecular size correlation
Thermal Stability>200°CC-F bond strength Bond dissociation energy

The thermal stability of the compound is expected to be high due to the strength of carbon-fluorine bonds, which have dissociation energies exceeding 400 kJ/mol . Decomposition would likely occur only at temperatures above 200°C, primarily through elimination reactions or radical processes involving the weaker C-H and C-O bonds [9].

Phase behavior studies of related fluorinated compounds indicate that the presence of the ether oxygen introduces dipolar interactions that can influence liquid-liquid phase equilibria and miscibility with other solvents [9] [11]. The compound would exhibit limited solubility in water due to the hydrophobic nature of the fluorinated substituents, but would be miscible with most organic solvents and other fluorinated compounds .

The enthalpy of formation and other thermodynamic properties would reflect the stabilizing influence of fluorine substitution. Fluorinated organic compounds typically exhibit more negative enthalpies of formation compared to their hydrocarbon analogs, contributing to their thermodynamic stability [9] [12].

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Exact Mass

150.01040553 g/mol

Monoisotopic Mass

150.01040553 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types